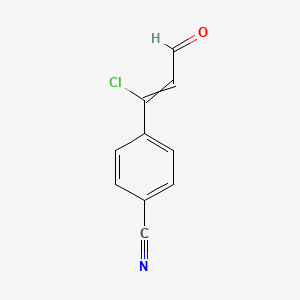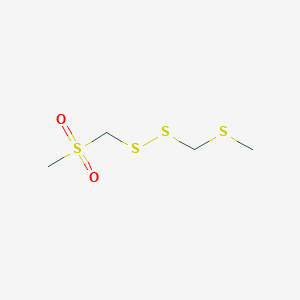
Disulfide, (methylsulfonyl)methyl (methylthio)methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfide, (methylsulfonyl)methyl (methylthio)methyl is an organic compound with the molecular formula C4H10O2S4 It is characterized by the presence of a disulfide bond, a sulfone group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, (methylsulfonyl)methyl (methylthio)methyl typically involves the reaction of methanesulfonyl chloride with sodium methylthiolate, followed by oxidation with hydrogen peroxide. The reaction conditions include maintaining a low temperature to control the exothermic reaction and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Disulfide, (methylsulfonyl)methyl (methylthio)methyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The methylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Disulfide, (methylsulfonyl)methyl (methylthio)methyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of redox biology and as a probe for disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Disulfide, (methylsulfonyl)methyl (methylthio)methyl involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a role in protein folding and stability.
Comparison with Similar Compounds
Similar Compounds
Disulfide, methyl (methylthio)methyl: Similar structure but lacks the sulfone group.
Dimethyl disulfide: Contains two methylthio groups but no sulfone group.
Methanesulfonyl chloride: Contains the sulfone group but lacks the disulfide bond.
Uniqueness
Disulfide, (methylsulfonyl)methyl (methylthio)methyl is unique due to the presence of both a disulfide bond and a sulfone group
Properties
CAS No. |
143113-67-1 |
|---|---|
Molecular Formula |
C4H10O2S4 |
Molecular Weight |
218.4 g/mol |
IUPAC Name |
methylsulfanyl-(methylsulfonylmethyldisulfanyl)methane |
InChI |
InChI=1S/C4H10O2S4/c1-7-3-8-9-4-10(2,5)6/h3-4H2,1-2H3 |
InChI Key |
MUMQLHSHEBNFIU-UHFFFAOYSA-N |
Canonical SMILES |
CSCSSCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


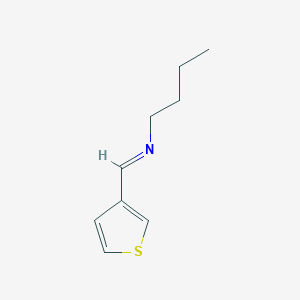
![2,2'-[(4,5-Dibromo-1,2-phenylene)bis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B12553288.png)
![N,N-diethylethanamine;4-[(4-hydroxyphenyl)methyl]phenol](/img/structure/B12553295.png)
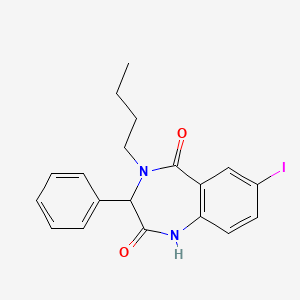
![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
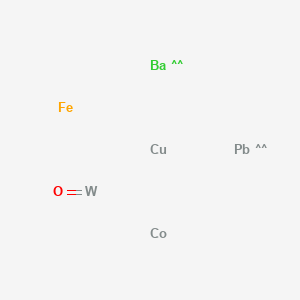
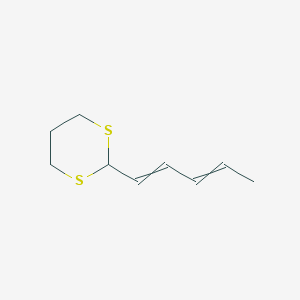
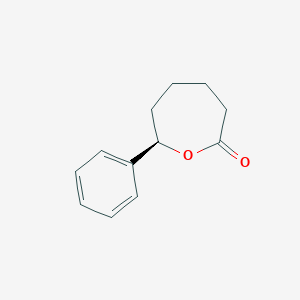

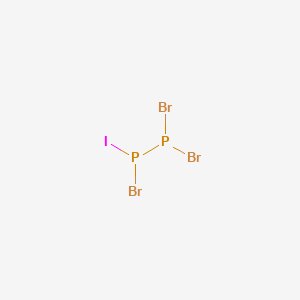
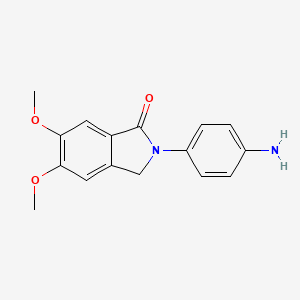
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)
